molecular formula C35H65N3O5 B14043270 (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine

Katalognummer: B14043270
Molekulargewicht: 607.9 g/mol
InChI-Schlüssel: KAVPNSYXQPLGKN-GVQWMTJGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a carboxybutanoylamino group with a cyclohexylcyclohexanamine moiety, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the formation of the carboxybutanoylamino group and the cyclohexylcyclohexanamine moiety. The synthetic route may include the use of protecting groups, selective functional group transformations, and coupling reactions. Common reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Wirkmechanismus

The mechanism of action of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine include other amino acid derivatives and cyclohexylamines. Examples include:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C35H65N3O5

Molekulargewicht

607.9 g/mol

IUPAC-Name

(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/2C12H23N.C11H19NO5/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h2*11-13H,1-10H2;7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t;;8-/m..0/s1

InChI-Schlüssel

KAVPNSYXQPLGKN-GVQWMTJGSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.